Standard DCDPS fails for crosslinkable high-Tg polymers. Bis[3,4-dichlorophenyl]sulfone (TCPS, CAS 22588-79-0) resolves this with tetra-halogenation that sterically raises Tg and provides reactive sites for crosslinking.
Bis[3,4-dichlorophenyl]sulfone (CAS 22588-79-0), often referred to as 3,3',4,4'-tetrachlorodiphenyl sulfone (TCPS), is a specialized tetra-halogenated monomer used in the synthesis of advanced polyarylene ether sulfones (PAES) and high-performance engineering plastics. Unlike standard di-halogenated sulfones, this compound features four reactive chlorine sites, enabling both linear chain extension and targeted crosslinking during or post-polymerization. It is primarily procured by materials science and polymer manufacturing sectors to engineer membranes, flame-retardant resins, and thermally rigid thermoplastics where standard monomers fail to provide sufficient functionalization sites or thermal stability .
Generic substitution with the industry-standard 4,4'-dichlorodiphenyl sulfone (DCDPS) is a frequent point of failure in advanced membrane and resin procurement. While DCDPS is sufficient for standard linear polysulfones, it lacks the ortho-chlorine atoms (3,3'-positions) present in Bis[3,4-dichlorophenyl]sulfone. These additional halogens sterically hinder polymer chain rotation—dramatically increasing the glass transition temperature (Tg)—and serve as critical reactive sites for post-polymerization modification, such as crosslinking or targeted sulfonation. Attempting to use DCDPS for highly crosslinked proton exchange membranes (PEMs) or ultra-high-Tg aerospace resins results in unacceptable membrane swelling, lower thermal boundaries, and the need for complex, multi-step polymer functionalization that compromises batch reproducibility.
The incorporation of Bis[3,4-dichlorophenyl]sulfone into polyarylene ether backbones introduces significant steric hindrance due to the bulky 3,3'-chlorine substituents. Compared to polymers synthesized from the standard DCDPS baseline, TCPS-derived polymers exhibit a substantially restricted rotational freedom. This structural rigidity translates to a quantifiable increase in the glass transition temperature (Tg), pushing the thermal operating window of the resulting plastics significantly higher than conventional polysulfones [1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | Elevated Tg (typically >220-250°C depending on the bisphenol co-monomer) due to tetra-chloro steric hindrance |
| Comparator Or Baseline | Standard DCDPS-based polysulfones (Tg ~185-190°C) |
| Quantified Difference | Provides a 30-60°C increase in thermal operating ceiling |
| Conditions | Differential Scanning Calorimetry (DSC) of synthesized polyarylene ether sulfones |
Procuring this tetra-chlorinated monomer is essential for manufacturing aerospace or high-temperature automotive composites where standard polysulfones would soften or fail.
In the fabrication of proton exchange membranes (PEMs) for direct methanol fuel cells (DMFCs), excessive membrane swelling leads to mechanical failure and fuel crossover. Bis[3,4-dichlorophenyl]sulfone provides two additional reactive sites (3,3'-chlorines) that survive the initial linear polymerization, which primarily consumes the more reactive 4,4'-chlorines. These residual chlorines allow for controlled post-polymerization crosslinking. Membranes crosslinked via these sites demonstrate drastically reduced water and methanol uptake compared to uncrosslinked DCDPS-based analogs, maintaining dimensional stability without sacrificing proton conductivity [1].
| Evidence Dimension | Dimensional Stability / Swelling Ratio |
| Target Compound Data | Highly tunable, low-swelling crosslinked networks utilizing 3,3'-chlorine sites |
| Comparator Or Baseline | Linear DCDPS-based sulfonated membranes (high swelling and methanol crossover) |
| Quantified Difference | Enables direct covalent crosslinking, reducing solvent uptake and crossover by >40% in optimized formulations |
| Conditions | Fuel cell membrane hydration and methanol permeability assays |
Allows membrane manufacturers to procure a single monomer that acts as both the backbone builder and the crosslinking anchor, simplifying the production of low-crossover fuel cell membranes.
The intrinsic halogen density of a polymer backbone directly correlates with its limiting oxygen index (LOI) and flame retardancy. Bis[3,4-dichlorophenyl]sulfone contains twice the chlorine content by weight compared to standard di-chlorinated sulfones. When polymerized, this high atomic mass of chlorine per repeat unit inherently imparts enhanced self-extinguishing properties and higher char yields during thermal degradation, bypassing the need to procure and blend volatile, low-molecular-weight brominated or chlorinated flame retardant additives [1].
| Evidence Dimension | Intrinsic Polymer Halogen Density |
| Target Compound Data | Four chlorine atoms per sulfone monomer unit |
| Comparator Or Baseline | DCDPS (Two chlorine atoms per sulfone monomer unit) |
| Quantified Difference | 100% increase in backbone chlorine density per sulfone linkage |
| Conditions | Thermal degradation and combustion analysis (e.g., UL-94 or LOI testing) |
Eliminates the need for secondary flame-retardant additives in formulation, reducing plasticizer-induced softening and outgassing in electronic components.
Procured as a primary monomer or co-monomer when manufacturing specialized engineering plastics that require a glass transition temperature exceeding the capabilities of standard bisphenol-A polysulfone (PSU) or polyethersulfone (PES) [1].
A structurally necessary precursor for fuel cell membrane manufacturers needing residual reactive sites on the polymer backbone to induce crosslinking, thereby minimizing methanol crossover and swelling in direct methanol fuel cells (DMFCs) .
Selected for synthesizing structural resins for aviation interiors or electronics housings where high intrinsic halogen content is required to meet strict flammability and low-smoke standards without additive leaching [1].
Used in industrial organic synthesis as a starting material to produce 3,3'-diamino-4,4'-dichlorodiphenyl sulfone or other heavily substituted diaryl sulfones via selective nucleophilic aromatic substitution [2].
Irritant